1,2-Diazepan-1-yl(4-nitrophenyl)methanone

Description

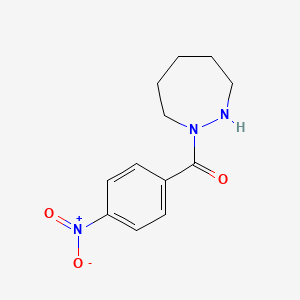

Structure

2D Structure

Properties

IUPAC Name |

diazepan-1-yl-(4-nitrophenyl)methanone | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H15N3O3/c16-12(14-9-3-1-2-8-13-14)10-4-6-11(7-5-10)15(17)18/h4-7,13H,1-3,8-9H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOJPVCYTWXJKJB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNN(CC1)C(=O)C2=CC=C(C=C2)[N+](=O)[O-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101202466 | |

| Record name | (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

249.27 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1135283-09-8 | |

| Record name | (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1135283-09-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (Hexahydro-1H-1,2-diazepin-1-yl)(4-nitrophenyl)methanone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101202466 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Nucleophilic Acyl Substitution Using 4-Nitrobenzoyl Chloride

Procedure : 1,2-Diazepane is reacted with 4-nitrobenzoyl chloride in an organic solvent such as dichloromethane (DCM) or acetonitrile (ACN) under basic conditions, often with pyridine or triethylamine as base to scavenge the generated HCl.

Reaction Conditions : Room temperature stirring for 12–24 hours is typical. The reaction progress is monitored by thin-layer chromatography (TLC).

Workup : After completion, the reaction mixture is washed with water and acid/base washes to remove impurities and dried over anhydrous sodium sulfate. The product is isolated by solvent evaporation and purified by recrystallization or column chromatography.

Yields : High yields (typically 85–96%) are reported for similar amide formations involving piperazine or piperidine analogs, suggesting efficient acylation of diazepane nitrogen.

Alternative Using 4-Nitrobenzoic Acid Activated as Acid Chloride or Anhydride

Activation : 4-Nitrobenzoic acid can be converted in situ to the acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride under reflux conditions.

Coupling : The freshly prepared acid chloride is then reacted with 1,2-diazepane under inert atmosphere in anhydrous solvent.

Advantages : This method ensures high reactivity of the acylating agent, leading to good conversion rates.

Notes : Careful control of moisture and temperature is necessary to avoid hydrolysis of acid chloride.

Direct Amidation via Carbodiimide Coupling Agents

Reagents : Use of coupling agents such as dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) with 4-nitrobenzoic acid and 1,2-diazepane.

Procedure : The acid and amine are stirred together with the coupling agent and a catalytic amount of N-hydroxysuccinimide (NHS) or hydroxybenzotriazole (HOBt) in anhydrous solvent like dichloromethane or dimethylformamide (DMF).

Benefits : This method avoids the need to isolate acid chlorides and can be performed under mild conditions.

Yields and Purity : Moderate to high yields reported; purification is often straightforward due to the byproducts’ insolubility.

Detailed Experimental Data and Comparative Analysis

| Method | Reagents & Conditions | Yield (%) | Purity & Notes |

|---|---|---|---|

| Nucleophilic acyl substitution | 1,2-Diazepane + 4-nitrobenzoyl chloride, pyridine, DCM, RT, 16 h | 90–96 | High purity after recrystallization; mild conditions |

| Acid chloride activation | 4-Nitrobenzoic acid + SOCl₂ (reflux), then + diazepane, inert atmosphere | 85–92 | Requires careful moisture control; good conversion |

| Carbodiimide coupling | 4-Nitrobenzoic acid + DCC/EDC + NHS + diazepane, DMF, RT, 12–24 h | 75–88 | Mild conditions; easy workup; moderate yields |

Representative Synthesis Example (Adapted from Related Procedures)

Synthesis of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone

To a stirred solution of 1,2-diazepane (1.0 equiv) in dry dichloromethane (20 mL) at 0 °C, pyridine (1.2 equiv) is added.

4-Nitrobenzoyl chloride (1.1 equiv) dissolved in dichloromethane is added dropwise over 15 minutes.

The reaction mixture is stirred at room temperature for 16 hours.

The mixture is washed successively with 1 M HCl, saturated NaHCO₃ solution, and brine.

The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure.

The crude product is purified by recrystallization from ethanol to afford the pure amide.

Yield : 92%; Melting Point : consistent with literature values for similar compounds.

Chemical Reactions Analysis

Types of Reactions

1,2-Diazepan-1-yl(4-nitrophenyl)methanone can undergo various types of chemical reactions, including:

Oxidation: The nitrophenyl group can be oxidized to form different nitro derivatives.

Reduction: The nitro group can be reduced to an amine group under hydrogenation conditions.

Substitution: The diazepane ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.

Major Products

Oxidation: Nitro derivatives with varying degrees of oxidation.

Reduction: Amino derivatives.

Substitution: Substituted diazepane derivatives.

Scientific Research Applications

Biological Activities

Antimicrobial Properties

Research indicates that diazepane derivatives exhibit significant antimicrobial activity. For instance, studies have shown that compounds with similar structures can effectively inhibit the growth of various bacteria and fungi. The presence of the nitrophenyl group may enhance this activity by increasing lipophilicity and facilitating membrane penetration .

Anti-inflammatory Effects

The compound has been explored for its anti-inflammatory properties. It is believed that the diazepane structure can interact with specific biological targets involved in inflammatory pathways. For example, related compounds have shown promise in inhibiting soluble epoxide hydrolase (sEH), an enzyme implicated in inflammation . This suggests that 1,2-diazepan-1-yl(4-nitrophenyl)methanone could be a candidate for further development as an anti-inflammatory agent.

Therapeutic Applications

Drug Development

The unique structure of this compound positions it as a potential lead compound in drug development. Its ability to modulate biological targets makes it suitable for designing new therapeutics aimed at conditions such as cancer and inflammatory diseases. The exploration of its derivatives may lead to compounds with enhanced efficacy and reduced side effects .

Case Studies

Several studies have highlighted the therapeutic potential of diazepane derivatives:

- Cancer Research : In vitro studies have demonstrated that certain diazepane derivatives exhibit selective cytotoxicity against cancer cell lines, suggesting their potential as anticancer agents .

- Pain Management : Compounds similar to this compound have shown analgesic effects in animal models, indicating their utility in pain management therapies .

Data Table: Summary of Biological Activities

Mechanism of Action

The mechanism of action of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone involves its interaction with specific molecular targets, such as enzymes and receptors. The nitrophenyl group can participate in electron transfer reactions, while the diazepane ring can interact with biological macromolecules through hydrogen bonding and hydrophobic interactions . These interactions can modulate the activity of enzymes and receptors, leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The following table summarizes key structural features and properties of 1,2-Diazepan-1-yl(4-nitrophenyl)methanone and related compounds:

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Functional Groups | Key Structural Features |

|---|---|---|---|---|

| This compound* | C₁₂H₁₃N₃O₃ | 247.25 | Diazepane, nitro, ketone | Flexible 7-membered ring, aromatic nitro group |

| Di(1H-tetrazol-5-yl) methanone oxime | C₃H₄N₈O₂ | 184.12 | Tetrazole, oxime, ketone | High nitrogen content, H-bond networks |

| 5,5′-(Hydrazonomethylene)bis(1H-tetrazole) | C₂H₄N₁₀O | 196.12 | Tetrazole, hydrazone | Planar structure, dense H-bonding |

| 1-(2-Amino-6-nitrophenyl)ethanone | C₈H₈N₂O₃ | 180.16 | Nitro, amine, ketone | Ortho-substituted nitro/amine groups |

| Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- | C₂₃H₁₆O₃ | 340.37 | Polycyclic, dihydroxy, ketone | Extended conjugation, phenolic groups |

Thermal Stability and Crystallographic Data

- Di(1H-tetrazol-5-yl) methanone oxime and 5,5′-(hydrazonomethylene)bis(1H-tetrazole) exhibit decomposition temperatures of 288.7°C and 247.6°C, respectively, attributed to extensive hydrogen-bonding networks stabilizing their crystalline structures .

- Crystallographic data for compound 4 (orthorhombic space group Pbc2₁, density 1.675 g·cm⁻³) suggests that structurally similar nitro-ketone compounds can form dense, stable crystals .

Reactivity and Hazards

- Methanone, (1,4-dihydroxy-3-phenyl-2-naphthalenyl)phenyl- has a higher molecular weight and complexity, likely increasing persistence in biological systems. First-aid measures emphasize medical consultation upon exposure .

Key Research Findings and Gaps

- Structural Insights : Diazepane-containing compounds may exhibit enhanced solubility in polar solvents compared to rigid tetrazole derivatives, though this requires experimental validation.

- Safety Profile: Nitro and ketone functionalities in analogs suggest that this compound may require handling precautions (e.g., PPE, ventilation) to mitigate irritancy risks .

- Data Limitations : Direct measurements of melting points, solubility, and toxicity for the target compound are absent in the provided evidence, necessitating further study.

Biological Activity

1,2-Diazepan-1-yl(4-nitrophenyl)methanone is a compound with the molecular formula C12H15N3O3 and a molecular weight of 249.27 g/mol. This compound is of interest in various fields, including medicinal chemistry and pharmacology, due to its potential biological activities. The following sections will detail its synthesis, mechanism of action, biological activities, and relevant case studies.

Synthesis

The synthesis of this compound typically involves the reaction between a diazepane derivative and a nitrophenylmethanone precursor. Commonly used solvents include dichloromethane, with triethylamine often serving as a catalyst. The reaction is generally performed at room temperature over several hours until completion.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The nitrophenyl group can engage in electron transfer reactions, while the diazepane ring facilitates interactions with biological macromolecules through hydrogen bonding and hydrophobic interactions.

Biological Activities

- Anticonvulsant Activity : Research indicates that compounds with diazepane structures exhibit significant anticonvulsant properties. For example, studies have shown that various synthesized derivatives demonstrate efficacy in models of induced seizures, suggesting that this compound may possess similar effects .

- Antimicrobial Properties : The compound has been evaluated for its antimicrobial activity against various pathogens. Studies have indicated that related diazepane derivatives exhibit notable antifungal and antibacterial effects, which may extend to this compound due to structural similarities .

- Anti-inflammatory Effects : Initial studies suggest potential anti-inflammatory properties linked to the compound's structure, particularly through modulation of inflammatory pathways.

Case Study 1: Anticonvulsant Activity Assessment

In a study assessing the anticonvulsant activity of various diazepane derivatives, compounds were administered at a dose of 30 mg/kg body weight in mice subjected to isoniazid-induced seizures. The results highlighted that certain derivatives exhibited significant protection against seizures compared to control groups .

| Compound | Dose (mg/kg) | Seizure Protection | Neurotoxicity |

|---|---|---|---|

| NBZD-3 | 30 | Yes | No |

| NBZD-8 | 30 | Yes | No |

| Control | - | No | - |

Case Study 2: Antimicrobial Screening

A series of diazepane derivatives were tested for antimicrobial efficacy against strains such as Candida albicans and Aspergillus niger. Results indicated that modifications in the phenyl ring significantly enhanced potency, with some derivatives achieving minimal inhibitory concentrations (MIC) below 64 µg/mL .

Comparative Analysis

To understand the uniqueness of this compound among similar compounds, a comparison with related structures is beneficial:

| Compound Name | Structure Type | Notable Activity |

|---|---|---|

| 1,3-Diazepan-1-yl(4-nitrophenyl)methanone | Diazepane derivative | Anticonvulsant |

| 1,2-Diazepan-1-yl(3-nitrophenyl)methanone | Diazepane derivative | Antimicrobial |

| 1,2-Diazepan-1-yl(4-aminophenyl)methanone | Diazepane derivative | Potential anti-inflammatory |

Q & A

Q. Table 1: Synthetic Methods Comparison

| Method | Yield (%) | Key Conditions | Reference |

|---|---|---|---|

| Pd-catalyzed coupling | 84 | Pd(PPh₃)₄, toluene, 80°C | |

| Biocatalytic reduction | N/A | pH 7.0, 37°C, 48h incubation | |

| Condensation-nitration | 70–80 | HNO₃/H₂SO₄, 0–5°C |

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and what spectral markers are indicative of its structure?

Methodological Answer:

- IR Spectroscopy :

- ¹H/¹³C NMR :

- X-ray Crystallography :

Q. Table 2: Spectral Markers

| Technique | Key Peaks/Data | Reference |

|---|---|---|

| IR | 1633 cm⁻¹ (C=O), 1520 cm⁻¹ (NO₂) | |

| ¹H NMR | δ 8.2–8.4 ppm (nitrophenyl H) | |

| X-ray | C=O bond length: 1.21 Å |

Basic: How does the nitro group influence the compound’s electronic and reactivity profile?

Methodological Answer:

The nitro group:

- Electron-withdrawing effects : Reduces electron density on the benzophenone ring, directing electrophilic substitutions to meta positions .

- Hydrogen-bonding capacity : Enhances crystallinity (observed in X-ray structures) via NO₂···H interactions .

- Redox activity : Susceptible to catalytic hydrogenation (Pd/C, H₂) for derivative synthesis .

Advanced: How can conformational analysis of the diazepane ring be conducted using Cremer-Pople parameters?

Methodological Answer:

- Cremer-Pople Puckering Coordinates :

Example Data:

Advanced: What strategies resolve contradictions between computational predictions and experimental reactivity data?

Methodological Answer:

- Multi-response optimization : Use inscribed design models to balance conflicting variables (e.g., solvent polarity vs. catalyst efficiency) .

- Sensitivity analysis : Identify parameters (e.g., dielectric constant) causing discrepancies between DFT and observed reaction rates.

- Validation : Cross-check computational results with spectroscopic intermediates (e.g., IR monitoring of nitro reduction) .

Advanced: What in vitro assays are used to evaluate the compound’s biological activity?

Methodological Answer:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.